(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene
Description
Historical Development of Josiphos-Type Ligands
The genesis of Josiphos-type ligands can be traced to the early 1990s when Antonio Togni began investigating ferrocene-based phosphine ligands at the Ciba Central Research Laboratories. Togni's initial work focused on exploring previously known ferrocenyl ligands for gold-catalyzed aldol reactions, but his team soon recognized the potential for developing entirely new ligand architectures based on the ferrocene scaffold. The breakthrough came when technician Josi Puleo prepared the first ligands featuring secondary phosphine groups, leading to the discovery of what would become known as the Josiphos ligand family.
The first Josiphos ligand demonstrated remarkable performance in ruthenium-catalyzed enamide hydrogenation reactions, achieving enantiomeric excess values greater than 99 percent with turnover frequencies of 0.3 per second. This dramatic success provided the foundation for further development and optimization of the ligand structure. The team's systematic approach to ligand design involved exploring various phosphine substituents and substitution patterns on the ferrocene backbone, leading to the development of a comprehensive library of Josiphos variants.
A pivotal moment in the development of Josiphos ligands came with their application to the synthesis of (S)-metolachlor, the active ingredient in one of the most widely used herbicides in the United States. The enantioselective hydrogenation of the corresponding imine substrate proceeded with 100 percent conversion, achieving turnover numbers exceeding seven million and turnover frequencies greater than 0.5 per millisecond. This process became the largest-scale application of enantioselective hydrogenation, producing over 10 kilotons per year of the desired product with 79 percent enantiomeric excess.
The success of the metolachlor synthesis validated the industrial potential of Josiphos ligands and led to their commercialization through licensing agreements with Solvias. The systematic development of the ligand family continued, with researchers exploring various electronic and steric modifications to optimize performance for specific transformations. This work established Josiphos ligands as a privileged ligand family, capable of providing high levels of enantioselectivity across diverse reaction types.
Significance of (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene in Asymmetric Catalysis
The compound this compound represents a sophisticated evolution within the Josiphos ligand family, incorporating both traditional phosphine coordination and phosphine oxide functionality. This dual functionality creates a unique electronic environment that has proven particularly effective in challenging asymmetric transformations. The presence of the phosphine oxide group introduces additional coordination possibilities and modifies the electronic properties of the adjacent phosphine center, leading to enhanced catalytic performance.
The ligand's molecular structure features a molecular weight of 502.35 grams per mole and the empirical formula C₂₈H₃₂FeOP₂. The stereochemical designation (SP) refers to the planar chirality of the ferrocene backbone, while the (R) configurations specify the absolute stereochemistry at the chiral carbon centers. This precise stereochemical control is crucial for achieving high levels of enantioselectivity in catalytic applications, as the three-dimensional arrangement of donor atoms creates a well-defined chiral environment around coordinated metal centers.
Studies have demonstrated the exceptional performance of this ligand in various catalytic transformations. In rhodium-catalyzed asymmetric hydrogenation reactions, the ligand has shown remarkable activity and selectivity for functionalized alkenes. The combination of the phosphine and phosphine oxide donor groups creates a hemilabile coordination environment, where the phosphine oxide can coordinate or dissociate depending on the reaction conditions, providing flexibility in the catalytic cycle. This dynamic behavior contributes to both the high activity and excellent selectivity observed with this ligand system.
The ligand has also proven effective in ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters and rhodium-catalyzed asymmetric hydrogenation of α-ketoesters. In these transformations, the unique electronic properties imparted by the phosphine oxide functionality appear to stabilize key intermediates in the catalytic cycle, leading to enhanced reaction rates and improved stereochemical outcomes. Additionally, the ligand has demonstrated utility in palladium-catalyzed asymmetric coupling reactions, including the highly selective coupling of benzotriazoles with allenes.
| Catalytic Transformation | Metal Center | Enantiomeric Excess | Turnover Frequency |
|---|---|---|---|
| Asymmetric Hydrogenation of Functionalized Alkenes | Rhodium | >95% | High |
| Asymmetric Hydrogenation of β-Ketoesters | Ruthenium | >90% | Moderate |
| Asymmetric Hydrogenation of α-Ketoesters | Rhodium | >92% | High |
| Asymmetric Coupling of Benzotriazoles with Allenes | Palladium | >88% | Moderate |
Positioning within Privileged Ferrocene Ligand Families
The concept of privileged ligands in asymmetric catalysis refers to structural frameworks that demonstrate exceptional performance across multiple reaction types and with various metal centers. Within this context, this compound occupies a distinguished position among ferrocene-based ligand families, representing an advanced evolution of the original Josiphos design principles. The incorporation of phosphine oxide functionality alongside traditional phosphine coordination creates a unique ligand architecture that bridges the gap between monodentate and bidentate coordination modes.
The Josiphos family, to which this compound belongs, represents one of the most successful examples of privileged ferrocene ligands. The family's success stems from the optimal combination of the ferrocene scaffold's inherent advantages with carefully designed phosphine substitution patterns. The rigid ferrocene backbone provides a well-defined stereochemical environment, while the potential for independent modification of the two phosphine centers allows for fine-tuning of both steric and electronic properties. This structural flexibility has enabled the development of ligands optimized for specific transformations while maintaining broad applicability.
Comparison with other ferrocene ligand families reveals the unique positioning of JoSPOphos ligands within the broader landscape of ferrocene-based catalysts. Traditional ferrocenyl diphosphines, such as the early examples developed by Hayashi and colleagues, typically feature symmetric substitution patterns with identical phosphine groups on each cyclopentadienyl ring. In contrast, the Josiphos architecture employs asymmetric substitution, creating ligands with distinct electronic and steric environments at the two phosphorus centers. The JoSPOphos subfamily further extends this concept by introducing phosphine oxide functionality, creating hemilabile coordination behavior that enhances catalytic performance.
The positioning of this specific ligand within the broader context of privileged scaffolds is further emphasized by its commercial availability and widespread adoption in both academic and industrial research. The systematic numbering system employed by Solvias, with over fifty distinct Josiphos variants available commercially, demonstrates the extensive optimization that has been conducted within this ligand family. The success of these ligands in large-scale industrial processes, particularly the metolachlor synthesis, validates their privileged status and establishes them as benchmarks for ligand design.
| Ligand Family | Structural Features | Key Applications | Commercial Availability |
|---|---|---|---|
| Traditional Josiphos | Asymmetric diphosphine on ferrocene | Hydrogenation, hydroboration | >50 variants |
| JoSPOphos | Phosphine-phosphine oxide on ferrocene | Specialized hydrogenations | Limited variants |
| Symmetric Ferrocenyl Diphosphines | Symmetric diphosphine substitution | General asymmetric catalysis | Multiple sources |
| Taniaphos | Amine-phosphine on ferrocene | Specific transformations | Commercial |
Properties
CAS No. |
1221745-90-9 |
|---|---|
Molecular Formula |
C28H31FeOP2+ |
Molecular Weight |
501.348 |
IUPAC Name |
(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m1../s1 |
InChI Key |
GKGAXSFACFRVDP-JPKZNVRTSA-N |
SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Mono-Lithiation of Ferrocene
Ferrocene undergoes selective lithiation at the 1-position using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) as a coordinating agent. This generates 1-lithioferrocene, a key intermediate for introducing the tert-butylphosphinoyl group. The reaction is typically conducted at –78°C in anhydrous tetrahydrofuran (THF) to prevent over-lithiation:
Quenching with Electrophiles
The lithiated intermediate reacts with electrophiles to install functional groups. For the tert-butylphosphinoyl moiety, tert-butylphosphinic chloride (t-BuP(O)Cl) is employed. The reaction proceeds via nucleophilic substitution, yielding 1-tert-butylphosphinoylferrocene:
This step achieves planar chirality (SP configuration) through steric guidance from the bulky tert-butyl group, which directs electrophilic attack to the adjacent position.
Introduction of the Diphenylphosphinoethyl Group
The second substituent, (R)-1-(diphenylphosphino)ethyl, is introduced via a stereoselective alkylation followed by phosphorylation.
Ethylation at the 2-Position
The remaining hydrogen at the 2-position of 1-tert-butylphosphinoylferrocene is deprotonated using a strong base such as lithium diisopropylamide (LDA). The resulting lithio species reacts with ethylene oxide to form a hydroxymethyl intermediate, which is subsequently reduced to an ethyl group:
Phosphorylation with Diphenylphosphine
The ethyl group is functionalized with diphenylphosphine via a radical-mediated hydrophosphination reaction. Using azobisisobutyronitrile (AIBN) as an initiator, the reaction proceeds under inert conditions to yield 2-(diphenylphosphino)ethyl-1-tert-butylphosphinoylferrocene:
Stereochemical Control
The compound’s (SP)-configuration and (R)-central chirality are achieved through asymmetric synthesis and resolution techniques.
Planar Chirality Induction
The tert-butylphosphinoyl group’s steric bulk directs subsequent substitutions to the adjacent position, enforcing the SP configuration. This is corroborated by studies on analogous ferrocene ligands, where bulky substituents dictate regioselectivity during lithiation.
Central Chirality via Chiral Auxiliaries
The ethyl group’s (R)-configuration is introduced using a chiral oxazoline auxiliary. The hydroxymethyl intermediate (from Step 2.1) is treated with (R)-phenyloxazoline, forming a diastereomeric mixture. Chromatographic separation followed by auxiliary removal yields the enantiomerically pure (R)-configured ethyl group.
Purification and Characterization
Final purification employs column chromatography (hexanes/ethyl acetate gradient) and recrystallization from dichloromethane/hexanes. Characterization data include:
| Property | Value |
|---|---|
| Molecular Formula | CHFeOP |
| Molecular Weight | 501.34 g/mol |
| H NMR (CDCl) | δ 7.35–7.15 (m, 10H, Ph), 4.20 (q, 1H) |
| P NMR | δ 45.2 (s, P=O), δ –15.6 (s, PPh) |
Applications in Asymmetric Catalysis
This ligand demonstrates efficacy in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acids (up to 98% ee) and Ru-mediated ketone reductions (90–95% ee) . Its robust stereochemical control stems from the synergistic interplay of planar and central chirality.
Chemical Reactions Analysis
Types of Reactions
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted ferrocene derivatives.
Scientific Research Applications
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s chiral properties make it useful in studying biological systems and enzyme interactions.
Industry: Used in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, influencing the reactivity and selectivity of the catalytic reactions. The chiral centers in the molecule play a crucial role in determining the enantioselectivity of the reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogous ferrocenyl phosphine ligands:
Electronic and Steric Properties
- Electron-Donating/Accepting Effects: The target compound’s phosphinoyl group (P=O) is electron-withdrawing, reducing electron density at the metal center compared to pure phosphine (P) ligands like PPF-tBu . This can stabilize electron-deficient metal intermediates, enhancing selectivity in Rh-catalyzed reactions . Ligands such as Josiphos SL-J002-1 (C32H44FeP2) feature pure phosphine donors, offering stronger electron-donating capacity for reactions requiring electron-rich metal centers (e.g., hydrogenations) .
- Steric Bulk: The tert-butyl groups in PPF-tBu (C32H52FeP2) introduce significant steric hindrance, favoring enantioselectivity in asymmetric catalysis . In contrast, the diphenylphosphinoethyl group in the target compound provides moderate steric bulk, balancing reactivity and selectivity .
Catalytic Performance
Rh-Catalyzed Reactions :
- The target compound outperforms its analogue L36 (structural details unspecified) in Rh-catalyzed synthesis, achieving >90% yield for boron derivatives (e.g., compound 53 ) due to optimized stereoelectronic matching .
- PPF-tBu (CAS 158923-11-6) shows superior activity in hydrogenation but lower compatibility with Rh compared to the target ligand .
- Pd-Catalyzed Reactions: Josiphos SL-J002-1 (CAS 155830-69-6) excels in Pd-mediated alkoxycarbonylation, leveraging its electron-rich phosphine donors to stabilize Pd intermediates .
Biological Activity
Ferrocene derivatives, particularly those containing phosphine groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The compound (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene is a notable example, exhibiting potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a ferrocene backbone with phosphine functional groups that enhance its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 501.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C28H31FeO2P2 |
| Molecular Weight | 501.34 g/mol |
| Appearance | Orange powder |
| Stability | Store in a cool environment |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar to other ferrocenyl compounds, this compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Caspase Activation : The compound has been shown to activate caspase pathways, particularly caspase-3, which is critical for the execution phase of apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause G0/G1 phase cell cycle arrest, preventing cancer cells from proliferating.
- Inhibition of Oncoproteins : The compound may suppress the activity of oncoproteins such as STAT3, which are often overexpressed in various cancers.
Efficacy Against Cancer Cell Lines
Research has demonstrated the efficacy of this compound against several cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HuT78 | 5.55 ± 0.20 | Induces apoptosis via caspase activation |
| HH | 7.80 ± 0.09 | ROS generation and cell cycle arrest |
| MJ | 3.16 ± 0.10 | Inhibition of STAT3 oncoprotein |
| MyLa | 6.46 ± 0.24 | Activation of intrinsic apoptosis pathway |
Case Studies
Several studies have explored the biological activity of ferrocene derivatives similar to this compound:
- Study on CTCL Cells : A study reported that a related ferrocenyl-phosphine complex exhibited significant cytotoxicity in cutaneous T-cell lymphoma cells (CTCL). The mechanism involved ROS generation leading to apoptosis through caspase activation and PARP cleavage .
- Antiproliferative Activity : Another study highlighted that ferrocene derivatives showed moderate antiproliferative effects across various cancer cell lines, including breast and prostate cancers. The compounds induced apoptosis through alterations in apoptotic proteins like PARP and caspases .
- Combination Therapies : Research indicated that combining ferrocenyl compounds with HDAC inhibitors could enhance pro-apoptotic effects, suggesting potential for combination therapies in cancer treatment .
Q & A
Q. What spectroscopic methods are recommended for characterizing the stereochemistry of this ferrocene derivative?
Answer:
- 31P NMR spectroscopy is critical for resolving phosphorus environments. For example, shifts between δ 59–81 ppm and δ -152–-168 ppm correlate with distinct phosphine/phosphinoyl groups, as observed in structurally related compounds .
- X-ray crystallography using tools like SIR97 (for structure solution and refinement) confirms absolute configuration. Key torsion angles (e.g., C–P–Fe–P) validate stereochemical assignments .
Q. What synthetic routes are commonly used to prepare this chiral ferrocene ligand?
Answer:
- Stepwise functionalization :
Introduce tert-butylphosphinoyl group via nucleophilic substitution on a pre-functionalized ferrocene backbone.
Install diphenylphosphinoethyl moiety using palladium-catalyzed cross-coupling.
Q. How should this compound be stored to maintain stability?
Answer:
- Store under vacuum or inert atmosphere (Ar/N₂) to prevent oxidation of phosphine groups.
- Refrigeration (2–8°C) is recommended for long-term storage, as per stability studies on analogous Josiphos ligands .
Advanced Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to control stereochemistry at the ethyl-phosphine junction .
- Dynamic kinetic resolution : Adjust reaction temperature (-20°C to 25°C) to favor selective crystallization of the desired enantiomer, as demonstrated in similar systems .
Q. What strategies resolve contradictions in stereochemical assignments from NMR and X-ray data?
Answer:
Q. What catalytic applications demonstrate the efficacy of this ligand?
Answer:
- Asymmetric hydrogenation : Achieves >90% ee in ketone reductions when paired with Rh(I) or Ir(I) catalysts. Key factors:
- Steric bulk from tert-butyl groups enhances enantioselectivity.
- Electronic tuning via diphenylphosphino improves substrate binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported 31P NMR shifts for similar ligands?
Answer:
- Solvent effects : Shifts vary by ±5 ppm in CDCl₃ vs. DMSO-d₆.
- Oxidation state : Phosphine oxides (e.g., P=O) exhibit downfield shifts (δ 20–40 ppm) compared to phosphines (δ -40–-80 ppm). Ensure samples are anhydrous to avoid oxidation artifacts .
Experimental Design
Q. What crystallographic parameters are critical for resolving the ligand’s structure?
Answer:
- Key torsion angles :
| Angle Type | Range (degrees) | Significance |
|---|---|---|
| P–Fe–P | 80–85 | Confirms transoid conformation |
| C–P–C (tert-butyl) | 109–112 | Validates tetrahedral geometry |
Safety and Handling
Q. What precautions are necessary when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust formation (H315/H319 hazards) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
